molecular formula C14H19NO6S2 B2563924 Methyl 3-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1396685-65-6

Methyl 3-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2563924
CAS No.: 1396685-65-6
M. Wt: 361.43
InChI Key: NUNGOYFAAMFCIT-UHFFFAOYSA-N
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Description

Methyl 3-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)thiophene-2-carboxylate is a sulfonamide-containing heterocyclic compound characterized by a thiophene-2-carboxylate backbone linked to a spirocyclic 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane moiety via a sulfonyl group. This structural complexity confers unique physicochemical properties, such as enhanced metabolic stability and selective binding affinity, which are critical in agrochemical or pharmaceutical applications.

The synthesis of such compounds typically involves sulfonylation of thiophene carboxylate precursors followed by coupling with spirocyclic amines. For example, analogous protocols for ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylates involve multi-step reactions with acetic anhydride and boron trifluoride catalysts . The spirocyclic component in the target compound likely enhances steric hindrance, reducing enzymatic degradation compared to simpler sulfonamides.

Properties

IUPAC Name

methyl 3-[(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6S2/c1-13(2)20-8-14(9-21-13)6-15(7-14)23(17,18)10-4-5-22-11(10)12(16)19-3/h4-5H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNGOYFAAMFCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)thiophene-2-carboxylate (CAS Number: 1396685-65-6) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H19NO6S2
  • Molecular Weight : 361.4 g/mol

The presence of the spirocyclic structure and sulfonyl group suggests potential interactions with biological targets, making it a candidate for further investigation in pharmacological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. The following table summarizes findings from various studies on related compounds:

Compound NameMIC (mg/mL)MBC (mg/mL)Target Organism
Compound A0.0040.008Enterobacter cloacae
Compound B0.0150.030Staphylococcus aureus
Compound C0.0450.060Escherichia coli
Compound D0.0200.025Bacillus cereus

These compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, often outperforming standard antibiotics such as ampicillin and streptomycin . Notably, compound A demonstrated the lowest minimum inhibitory concentration (MIC), indicating strong efficacy against Enterobacter cloacae, which is often resistant to conventional treatments.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific microbial targets or pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolism.
  • Membrane Disruption : Its lipophilic nature allows it to disrupt bacterial membranes, leading to cell lysis.
  • Biofilm Disruption : Some derivatives have shown potential in disrupting biofilms formed by pathogenic bacteria, enhancing their susceptibility to antibiotics.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against a panel of bacterial strains using a microdilution method. Results indicated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.004 to 0.045 mg/mL .

Case Study 2: Structure–Activity Relationship

Research into the structure–activity relationship (SAR) of related compounds revealed that modifications to the spirocyclic moiety significantly influenced antibacterial potency. Compounds with additional functional groups showed enhanced activity against resistant strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonylurea Herbicides

The compound shares functional group similarities with sulfonylurea herbicides like metsulfuron-methyl and ethametsulfuron methyl ester , which feature triazine or pyrimidine rings instead of the spirocyclic system. Key differences include:

Property Target Compound Metsulfuron-Methyl Ethametsulfuron Methyl Ester
Core Heterocycle Thiophene-2-carboxylate + spirocyclic oxazolidine Benzoic acid + 1,3,5-triazine Benzoic acid + 1,3,5-triazine
Sulfonyl Group Linkage Spirocyclic 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane 4-methoxy-6-methyl-1,3,5-triazin-2-yl 4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl
Molecular Weight ~380–400 g/mol (estimated) 381.4 g/mol 364.3 g/mol
Herbicidal Activity Not explicitly reported; inferred to target ALS enzymes ALS inhibitor (broadleaf weeds) ALS inhibitor (oilseed rape weeds)
Solubility Likely lower due to spirocyclic hydrophobicity 9.7 mg/L (pH 7) 50 mg/L (pH 7)

The spirocyclic moiety in the target compound may improve soil persistence and reduce photodegradation compared to triazine-based sulfonylureas, which are prone to hydrolysis under acidic conditions .

Comparison with Benzo[b]thiophene Derivatives

Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (reported by Ruiz et al.) shares a thiophene-carboxylate core but lacks the sulfonyl-spirocyclic substitution . The benzo[b]thiophene derivatives exhibit higher electrophilicity due to their conjugated diketone systems, making them reactive intermediates in organic synthesis. In contrast, the target compound’s sulfonyl-spirocyclic group likely stabilizes the molecule against nucleophilic attack, enhancing its shelf life.

Metabolic and Environmental Stability

Spirocyclic systems, such as the 6,8-dioxa-2-azaspiro[3.5]nonane group, are known to resist oxidative metabolism in cytochrome P450 enzymes due to their rigid, three-dimensional structures. This contrasts with linear sulfonamides (e.g., triflusulfuron-methyl), which undergo rapid hydroxylation and cleavage . However, the environmental impact of the spirocyclic component remains unstudied, whereas triazine-based sulfonylureas are documented for moderate soil mobility.

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